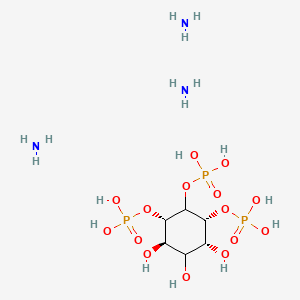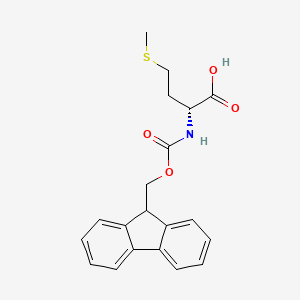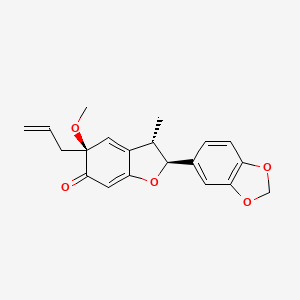![molecular formula C₆H₁₃K₂O₉P. (H₂O)ₓ B1142055 dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate CAS No. 1233690-06-6](/img/structure/B1142055.png)
dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucose 1-phosphate dipotassium salt hydrate, BioXtra, >=98%: is a high-purity compound used in various biochemical and industrial applications. It is the alpha-anomeric form of glucose with a phosphate group on the primary carbon. This compound is often used in research due to its high purity and specific properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Alpha-D-Glucose 1-phosphate dipotassium salt hydrate can be synthesized by modifying the procedure of McCready et al. (1944). The synthesis involves the phosphorylation of glucose using potassium salts under controlled conditions .
Industrial Production Methods: : Industrial production typically involves large-scale synthesis using similar phosphorylation techniques, ensuring high purity and consistency. The process is optimized for yield and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Alpha-D-Glucose 1-phosphate can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: It can be reduced to form deoxy-sugars.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized glucose derivatives.
Reduction: Deoxy-sugars.
Substitution: Substituted glucose derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Alpha-D-Glucose 1-phosphate dipotassium salt hydrate exerts its effects by participating in various biochemical pathways. It is converted into CDP-glucose by the enzyme alpha-D-Glucose-1-phosphate cytidylyltransferase. This conversion is crucial for the synthesis of glycogen and other polysaccharides . The compound interacts with specific molecular targets, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-D-Glucose 1-phosphate disodium salt hydrate: Similar in structure but contains sodium instead of potassium.
D-Glucose 6-phosphate disodium salt hydrate: Phosphate group is on the sixth carbon instead of the first.
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate: Similar structure but with galactose instead of glucose.
Uniqueness: : Alpha-D-Glucose 1-phosphate dipotassium salt hydrate is unique due to its specific anomeric form and high purity, making it ideal for precise biochemical applications. Its potassium salt form also offers distinct solubility and reactivity properties compared to its sodium counterparts .
Eigenschaften
IUPAC Name |
dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQGDSVKCMGEFO-FBNUBEQJSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13K2O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5](/img/new.no-structure.jpg)
![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)
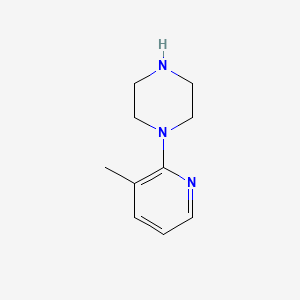

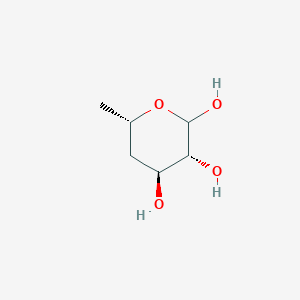
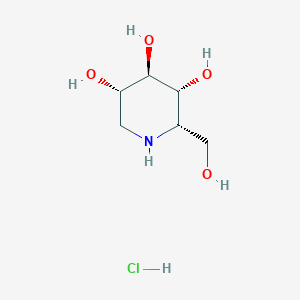
![VIC[mouse reduced]](/img/structure/B1141984.png)
